Hexanediol
Overview
Description
Hexanediol, also known as Hexylene Glycol, is a synthetic preservative, solvent, and moisture-binding agent . It is a diol that consists of six carbon atoms and two hydroxyl groups . It is primarily used in industries such as pharmaceuticals, cosmetics, and coatings . It is supplied as a colorless liquid .
Molecular Structure Analysis
This compound has a molecular formula of C6H14O2 . It is an alcohol that belongs to the family of diols or glycols . This organic chemical ingredient contains two hydroxyl groups (-OH) and six carbon atoms .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can be used in the production of polyesters, polyurethanes, and polyamides . It can also undergo selective oxidation to adipic acid over Au-based catalysts, in the aqueous phase, under base-free conditions .Physical and Chemical Properties Analysis
This compound is a colorless liquid with a slight sweet odor . It has a molecular weight of 118.16 g/mol and a boiling point of 250°C . It is soluble in water and many organic solvents . It is highly water soluble and can also help improve the efficacy of other preservatives .Scientific Research Applications
1. Environmental and Toxicological Studies
- Phytotoxicity and Cytotoxicity Testing: 1,2-Hexanediol has been evaluated for its potential toxic effects using phytotoxicity and cytotoxicity testing. This compound, commonly used in cosmetics, showed significant inhibition of seed germination and root elongation, along with cytotoxic effects in certain cell lines. These findings raise concerns about its potential environmental impact and human toxicity (Song & Kim, 2020).
2. Polymer Science and Industry
- Polymer Precursor for Polyester Industry: 1,6-Hexanediol serves as an important polymer precursor. Studies on converting 1,2,6-hexanetriol to 1,6-hexanediol via catalytic processes have shown promising results for the polyester industry (Buntara et al., 2012).
- Copolymerization of CO2 and Propylene Oxide: Research on Co-Ni cyanide bi-metal catalysts for the copolymerization of CO2 with propylene oxide identified 1,6-hexanediol as an effective chain transfer agent, highlighting its potential in polymer synthesis (Alferov et al., 2019).
3. Biomedical and Biochemical Research
- Chromatin Condensation in Human Cells: 1,6-hexanediol has been shown to immobilize and condense chromatin in living human cells, offering insights into the structural dynamics of chromatin and its implications in cellular biology (Itoh et al., 2021).
- DNA Nanostructure Stability: this compound modifications to oligonucleotides have been demonstrated to increase nuclease resistance, aiding in the construction of stable DNA nanostructures useful for biological applications (Conway et al., 2013).
4. Material Science
- Investigating Material Properties of Membrane-less Compartments: this compound has been used as a chemical probe to study the material properties of membrane-less compartments in cells. This research aids in understanding the physical properties of such compartments and their relevance in cell biology and disease (Kroschwald et al., 2017).
5. Chemical Engineering and Catalysis
- Oxidation to Adipic Acid: Studies on the oxidation of 1,6-hexanediol to adipic acid using noble metal catalysts reveal its potential as a building-block chemical for polymer synthesis, emphasizing its role in sustainable chemistry (Mounguengui-Diallo et al., 2018).
6. Textile Industry
- Improving Functional Properties of Garments: this compound has been used as a crosslinking agent on acrylic fabrics to enhance their properties, such as absorbency and pilling, for garment use (Seddik et al., 2023).
Mechanism of Action
Future Directions
The Hexanediol market is witnessing significant growth due to its wide range of applications in various industries . It is expected to grow in the near future . There are forecasts saying that chemical grade will remain the largest segment over the forecast period because of its applications by its unique characteristic for skin care, hair care, oral care, anti-inflammatory, antimicrobial, sunscreens, cellulitis support .
Properties
IUPAC Name |
hexane-1,1-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-2-3-4-5-6(7)8/h6-8H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCCMOQWYVYDOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181274 | |
Record name | Hexanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26762-52-7 | |
Record name | Hexanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026762527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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